5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
Description
5-Chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core linked to a substituted benzenesulfonamide moiety. The compound’s structure combines a chloro-methoxy-substituted benzene ring (common in bioactive sulfonamides) with a thienopyrimidinone heterocycle, which is known for its role in modulating enzyme activity, particularly in inflammation and cancer pathways .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S2/c1-23-12-3-2-10(16)8-13(12)25(21,22)18-5-6-19-9-17-11-4-7-24-14(11)15(19)20/h2-4,7-9,18H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTBXKWYTOUOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps may include:
Chlorination: : Introduction of the chlorine atom to the aromatic ring.
Methoxylation: : Substitution of the methoxy group.
Thieno[3,2-d]pyrimidine Formation: : Cyclization to form the fused heterocyclic system.
Sulfonamidation: : Attachment of the sulfonamide group.
Reaction conditions often involve the use of specific catalysts, temperature control, and solvent choice to ensure high yield and purity.
Industrial Production Methods: Scaling the synthesis for industrial production would require optimization of each step to increase efficiency and reduce costs. Methods such as continuous flow synthesis could be employed to streamline the process.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation, affecting the thieno[3,2-d]pyrimidine core.
Reduction: : Reduction reactions could target the sulfonamide group.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. Reaction conditions vary but often involve controlled temperature and pH to ensure selectivity.
Major Products Formed: Depending on the reaction, products can range from modified aromatic rings to completely new heterocyclic structures
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer properties of thieno[3,2-d]pyrimidine derivatives. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit the growth of breast cancer cells (MCF-7) with IC50 values in the nanomolar range . The mechanism of action often involves the inhibition of key enzymes such as thymidylate synthase and epidermal growth factor receptor tyrosine kinase (EGFR-TK), which play crucial roles in tumor proliferation .
Antimicrobial Activity
In addition to anticancer effects, thieno[3,2-d]pyrimidine derivatives exhibit antimicrobial properties. Research has indicated that these compounds can act against various bacterial strains and may serve as potential leads for developing new antibiotics . The structure-activity relationship (SAR) studies suggest that modifications to the thieno[3,2-d]pyrimidine framework can enhance antimicrobial efficacy.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study reported the synthesis of several thieno[3,2-d]pyrimidine derivatives and their evaluation against MCF-7 and MDA-MB-231 breast cancer cell lines. The most potent derivative showed an IC50 value of 9.1 nM against MCF-7 cells . This highlights the potential of these compounds in targeting specific cancer types.
- Antimicrobial Evaluation : Another investigation focused on a series of thieno[3,2-d]pyrimidine compounds for their antibacterial activity. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .
Data Table: Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects primarily through interaction with enzymes and receptors. The sulfonamide group is known to inhibit dihydropteroate synthase, crucial in folate synthesis pathways in bacteria. This inhibition mechanism makes it a potential candidate for antibacterial drug development.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno/Benzothienopyrimidinone Sulfonamides
Key Observations:
Core Heterocycle: The thieno[3,2-d]pyrimidin-4-one core in the target compound differs from thieno[2,3-d]pyrimidin-4-one (e.g., compound 7 in ) in the ring fusion position, which may alter electronic properties and binding interactions. Benzothieno analogs () show enhanced COX-2 inhibition due to extended aromaticity . Thiophene vs. Benzene Fusion: Thiophene-fused cores () generally exhibit higher metabolic stability than benzene-fused systems .
Sulfonamide Linkers: The ethyl linker in the target compound contrasts with shorter (e.g., methyl in ) or bulkier (e.g., piperidinyl-benzofuran in ) linkers.
Substituent Effects :
- 5-Chloro-2-methoxybenzenesulfonamide : This group is recurrent in bioactive compounds (e.g., ). The chloro and methoxy substituents enhance lipophilicity and hydrogen-bonding capacity, critical for membrane penetration and target binding .
- Thiophene/aryl substituents : In , analogs with thiophene (compound 4) or chlorobenzylidene (compound 7) groups showed anti-breast cancer activity, suggesting that electron-withdrawing substituents enhance cytotoxicity .
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, inferences are drawn from analogs:
Table 3: Bioactivity and Physicochemical Comparison
- LogP Trends : The target compound’s predicted LogP (~3.5) aligns with orally bioavailable sulfonamides (LogP 2–5) . Higher LogP in triazine derivatives () may reduce solubility .
- Anti-Inflammatory Potential: The ethyl-thienopyrimidinone scaffold may mimic ’s benzothieno derivatives, which suppress PGE2 and IL-8 at nM concentrations .
Biological Activity
5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of pharmaceuticals. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H17ClN2O4S
- Molecular Weight : 368.84 g/mol
- CAS Number : 16673-34-0
The compound features a chloro group and a methoxy group attached to a benzene ring, alongside a sulfonamide moiety and a thieno[3,2-d]pyrimidine derivative.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation .
- Wnt Signaling Pathway Modulation : Similar compounds have been shown to interact with the Wnt signaling pathway, which is crucial in developmental processes and cancer progression. The inhibition of this pathway can lead to reduced tumor growth in certain cancer types .
Biological Activity
The biological activity of this compound has been investigated in various studies:
- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on cancer cell lines, suggesting potential use as an anticancer agent. The IC50 values indicate effective concentrations for inhibiting cell growth and inducing apoptosis .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, as indicated by reduced levels of pro-inflammatory cytokines in treated models. This suggests its potential utility in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
- Inflammatory Model Testing : In an animal model of inflammation, administration of the compound led to a significant reduction in swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to related compounds:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | IC50 (µM) |
|---|---|---|---|
| 5-chloro-2-methoxy-N-(...) | Yes | Yes | 15 |
| Related Compound A | Yes | Moderate | 20 |
| Related Compound B | Moderate | Yes | 25 |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling the benzenesulfonamide moiety to the thienopyrimidinone core. Key steps include:
- Amide bond formation : Use coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C to minimize side reactions .
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) achieves >90% purity. Microwave-assisted synthesis may reduce reaction time by 40% compared to traditional reflux .
- Critical Parameters : Temperature control (±2°C) and solvent polarity (logP < 1.5) are critical for yield optimization. For example, DMF increases reaction rate but complicates purification .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Methodological Answer : A tiered analytical approach is recommended:
- Primary Characterization : and NMR (in DMSO-) to confirm substituent positions and stereochemistry. Key signals include the sulfonamide NH proton (~10.5 ppm) and thienopyrimidinone carbonyl (~170 ppm) .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min) achieves resolution >2.0. Retention time typically falls between 8–12 minutes .
- Supplementary Methods : IR spectroscopy (amide I band ~1650 cm) and mass spectrometry (ESI+, [M+H] expected at m/z 466.9) .
Q. How can researchers troubleshoot low yields during scale-up synthesis?
- Methodological Answer : Common issues and solutions:
- Byproduct Formation : Replace DMF with THF to suppress sulfonamide hydrolysis. Monitor intermediates via TLC (R = 0.3–0.5 in 3:7 EtOAc/hexane) .
- Catalyst Deactivation : Use freshly distilled triethylamine to neutralize HCl byproducts. Catalyst loading >10 mol% may improve conversion .
- Temperature Gradients : Employ jacketed reactors for uniform heating (±1°C) during exothermic steps (e.g., cyclization) .
Advanced Research Questions
Q. What in silico strategies can predict the compound’s biological targets and binding modes?
- Methodological Answer : Computational workflows include:
- Target Prediction : Use SwissTargetPrediction or SEAware to prioritize kinases (e.g., EGFR, VEGFR2) and inflammasome proteins (NLRP3) based on structural similarity .
- Docking Studies : Autodock Vina or Glide for binding mode analysis. The sulfonamide group shows strong hydrogen bonding with Arg459 in NLRP3 (ΔG ~−9.2 kcal/mol) .
- MD Simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns) to validate target engagement .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies:
- Standardize Assays : Use identical cell lines (e.g., HEK293T for NLRP3) and normalize data to positive controls (e.g., MCC950 for IC comparisons) .
- Metabolic Stability : Pre-treat compounds with liver microsomes (human vs. rodent) to account for species-specific clearance rates .
- Orthogonal Validation : Confirm enzyme inhibition (e.g., IC < 1 µM) with SPR or ITC to rule out fluorescence-based artifacts .
Q. What experimental designs are suitable for elucidating its mechanism of action in glucose regulation?
- Methodological Answer : Focus on pathway-specific assays:
- In Vitro : Glucose uptake assays in 3T3-L1 adipocytes with 2-NBDG tracer. Compare efficacy to metformin (EC ~2 mM) .
- Targeted Proteomics : SILAC-based quantification of AMPK phosphorylation (Thr172) under hypoxia (1% O) .
- In Vivo Correlation : Streptozotocin-induced diabetic models with dose escalation (10–100 mg/kg, oral) and HbA1c monitoring over 28 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
